Isopropyl cinnamate

Übersicht

Beschreibung

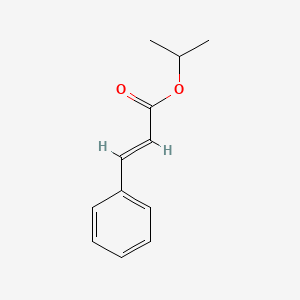

Isopropyl cinnamate, with the chemical formula C12H14O2, is an ester derived from cinnamic acid and isopropyl alcohol. It is known for its applications in the fragrance and cosmetic industries due to its pleasant, sweet, and floral scent reminiscent of cinnamon and balsamic notes . Additionally, it possesses UV-absorbing properties, making it a popular ingredient in sunscreens and other UV-protective products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isopropyl cinnamate can be synthesized through various methods, including:

Fischer Esterification: This classical method involves the reaction of cinnamic acid with isopropyl alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.

Microwave-Assisted Synthesis: This modern approach uses microwave irradiation to accelerate the esterification reaction, often employing solid super acid catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer esterification, where cinnamic acid and isopropyl alcohol are reacted in the presence of an acid catalyst. The reaction mixture is then purified through distillation to obtain the desired ester .

Analyse Chemischer Reaktionen

Types of Reactions

Isopropyl cinnamate undergoes various chemical reactions, including:

Oxidation: Oxidative cleavage of the double bond in the cinnamate moiety can produce benzaldehyde and acetone.

Reduction: Reduction of the double bond can lead to the formation of isopropyl hydrocinnamate.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Oxidation: Oxidizing agents such as potassium permanganate or ozone.

Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.

Major Products

Hydrolysis: Cinnamic acid and isopropyl alcohol.

Oxidation: Benzaldehyde and acetone.

Reduction: Isopropyl hydrocinnamate.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Sciences

Antimicrobial Properties

Isopropyl cinnamate has been studied for its antibacterial and antifungal activities. Research indicates significant antimicrobial effects against various pathogens, with minimum inhibitory concentration (MIC) tests demonstrating its effectiveness.

- Study Findings :

Food Science

Flavoring Agent

In the food industry, IPC is used as a flavoring agent due to its balsamic aroma. It enhances the sensory profile of food products while adhering to safety regulations.

- Application Summary :

Cosmetic Chemistry

Fragrance Component

IPC is utilized in cosmetic formulations for its pleasant scent, contributing significantly to the olfactory characteristics of products.

- Usage Levels :

Material Science

Insect Repellent and Preservation

IPC has shown potential as an insect repellent and a protective agent in material preservation.

- Case Study Findings :

Data Table: Summary of Applications

| Field | Application Summary | Key Findings |

|---|---|---|

| Pharmaceutical | Antimicrobial activity | Effective against S. aureus, MIC values indicate potency |

| Food Science | Flavoring agent | Enhances flavor profiles, subject to safety regulations |

| Cosmetic Chemistry | Fragrance component | Contributes to scent profiles, regulated usage levels |

| Material Science | Insect repellent and preservation | Effective against mosquitoes, compatible with plastics |

Case Studies

- Insect Repellent Composition : A patent describes IPC's use in insect-repellent formulations. Toxicological tests confirm its safety for skin application while effectively repelling insects without damaging plastic materials .

- Antimicrobial Efficacy Study : A recent study evaluated IPC's antimicrobial properties against pathogenic fungi and bacteria. Results showed significant inhibitory effects on microbial growth, suggesting potential for use in pharmaceuticals and food preservation .

- Cosmetic Formulation Testing : IPC was incorporated into various cosmetic products, demonstrating favorable olfactory characteristics without causing skin irritation. This highlights its dual role as both a fragrance enhancer and a safe cosmetic ingredient .

Wirkmechanismus

The mechanism of action of isopropyl cinnamate involves its interaction with biological membranes and cellular components. For instance, it has been shown to interact with ergosterol in fungal cell membranes, disrupting membrane integrity and leading to cell death . Additionally, molecular docking studies suggest that this compound targets specific enzymes in bacteria, inhibiting their function and exerting antibacterial effects .

Vergleich Mit ähnlichen Verbindungen

Isopropyl cinnamate can be compared with other cinnamate esters, such as:

Methyl cinnamate: Known for its fruity aroma and used in flavoring and fragrance industries.

Ethyl cinnamate: Possesses a sweet, balsamic odor and is used in perfumes and flavorings.

Butyl cinnamate: Exhibits a floral scent and is used in cosmetic formulations.

Uniqueness

This compound stands out due to its unique combination of a pleasant scent and UV-absorbing properties, making it particularly valuable in the formulation of sunscreens and other UV-protective products .

Biologische Aktivität

Isopropyl cinnamate, an ester derived from cinnamic acid, has garnered attention for its diverse biological activities, particularly in antimicrobial and potential anticancer applications. This article explores the various biological activities of this compound, supported by case studies and research findings.

This compound (C₁₂H₁₄O₂) is synthesized through the esterification of cinnamic acid with isopropanol. Its structure features a phenyl ring conjugated with a double bond and an ester functional group, which contributes to its biological properties.

Antimicrobial Activity

Antibacterial Properties

Research has demonstrated that this compound exhibits significant antibacterial activity against various pathogenic bacteria. Minimum inhibitory concentration (MIC) tests reveal its effectiveness against strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Streptococcus epidermidis. The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and induction of oxidative stress within bacterial cells .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 458.15 |

| Streptococcus epidermidis | 537.81 |

| Pseudomonas aeruginosa | 550.96 |

Antifungal Properties

This compound also exhibits antifungal activity, particularly against strains like Candida albicans and Aspergillus flavus. Its antifungal efficacy is comparable to that of other cinnamate derivatives, indicating its potential use in food preservation and pharmaceutical applications .

Table 2: Antifungal Activity of this compound

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 626.62 |

| Aspergillus flavus | 789.19 |

Antioxidant Activity

This compound has been investigated for its antioxidant properties, which are critical in mitigating oxidative stress-related diseases. Studies indicate that it can scavenge free radicals effectively, thus protecting cellular components from oxidative damage . The compound's antioxidant capacity may be attributed to its structural characteristics, enabling it to donate electrons to free radicals.

Potential Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells. The cytotoxic effects are mediated through apoptosis induction and cell cycle arrest .

Table 3: Anticancer Activity of this compound

| Cancer Cell Line | IC₅₀ (µg/mL) |

|---|---|

| MCF-7 (Breast cancer) | 11.20 |

| HeLa (Cervical cancer) | 8.49 |

The mechanisms underlying the biological activities of this compound include:

- Disruption of Cell Membranes: Both antibacterial and antifungal activities are linked to the disruption of microbial cell membranes.

- Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) plays a crucial role in the antimicrobial action.

- Apoptosis Induction: In cancer cells, this compound triggers apoptotic pathways leading to cell death.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of this compound against multiple bacterial strains using the agar diffusion method. Results confirmed its potent antibacterial properties, particularly against Gram-positive bacteria .

- Antioxidant Assessment : Another investigation assessed the antioxidant capacity using DPPH and ABTS assays, concluding that this compound effectively scavenges free radicals, supporting its potential use in health supplements .

- Cytotoxicity Analysis : A study on the cytotoxic effects of this compound on cancer cell lines revealed significant inhibition of cell growth, suggesting its potential as a therapeutic agent in oncology .

Eigenschaften

IUPAC Name |

propan-2-yl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-10(2)14-12(13)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGACABDFLVLVCT-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064809 | |

| Record name | 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless viscous liquid, balsamic, sweet and dry amber type odour | |

| Record name | Isopropyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/551/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Isopropyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/551/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.020-1.027 | |

| Record name | Isopropyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/551/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7780-06-5, 60512-85-8 | |

| Record name | 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007780065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060512858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL CINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RWC10BDD7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.